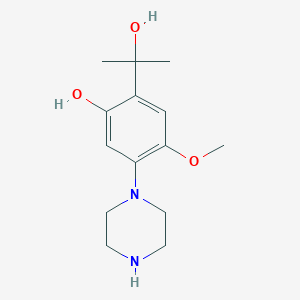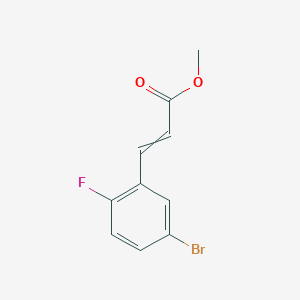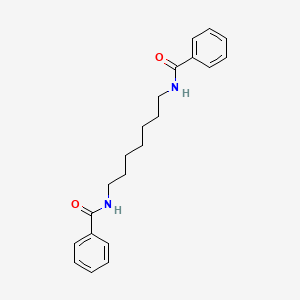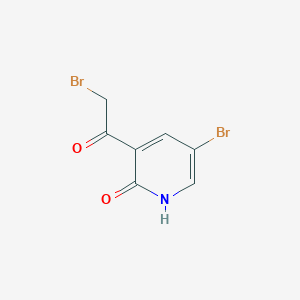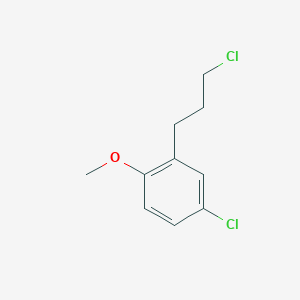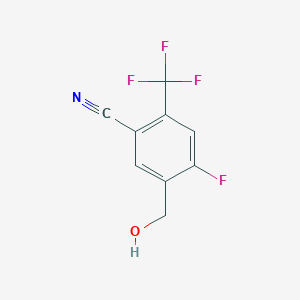![molecular formula C9H10N4O B8415852 7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B8415852.png)
7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one
Overview
Description
7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of imidazo[5,1-f][1,2,4]triazinones This compound is characterized by its unique structure, which includes a cyclobutyl group attached to the imidazo[5,1-f][1,2,4]triazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one typically involves the construction of the imidazo[5,1-f][1,2,4]triazinone ring system from suitable starting materials. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the synthesis can be achieved through a series of steps starting from imidazoles, which are then subjected to cyclization reactions to form the desired triazinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques to produce the compound on a larger scale. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[5,1-f][1,2,4]triazinones.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4-one
- 3-nitro-7-methylthio-1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one
Uniqueness
7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one stands out due to its cyclobutyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
7-cyclobutyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C9H10N4O/c14-9-7-4-10-8(6-2-1-3-6)13(7)12-5-11-9/h4-6H,1-3H2,(H,11,12,14) |
InChI Key |
FAHSLWDARDDDLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC=C3N2N=CNC3=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-Bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B8415777.png)
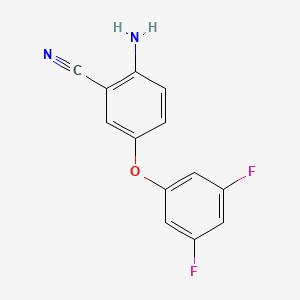
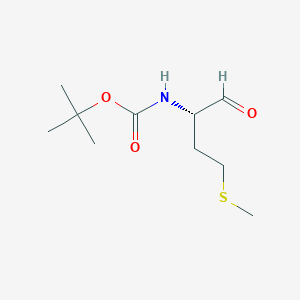

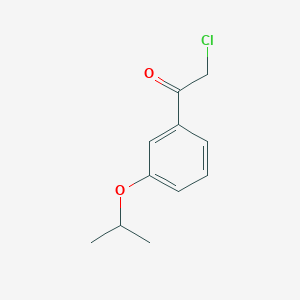

![Diethyl 2-[(2,5-dichloro-3-thienyl)methyl]malonate](/img/structure/B8415821.png)
![3-bromo-N-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzenecarboxamide](/img/structure/B8415829.png)
